molecular formula C15H14N4O B2443131 1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 887456-77-1

1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2443131
CAS No.: 887456-77-1
M. Wt: 266.304
InChI Key: WZRWZSNKZOZOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is fused with a phenyl ring substituted with a methyl group and a prop-2-enyl group.

Properties

IUPAC Name

1-(2-methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-3-8-18-10-16-14-12(15(18)20)9-17-19(14)13-7-5-4-6-11(13)2/h3-7,9-10H,1,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRWZSNKZOZOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the alkylation of the pyrazolo[3,4-d]pyrimidine with an appropriate allyl halide to introduce the prop-2-enyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves cyclization reactions of ortho-amino esters with various aliphatic and aromatic nitriles. Techniques such as microwave-assisted synthesis have been shown to enhance yields and reduce reaction times compared to conventional methods . Characterization of synthesized compounds is performed through spectral and elemental analysis, ensuring the identification of functional groups and structural integrity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives. For instance, a series of synthesized compounds demonstrated significant activity against various bacterial and fungal strains. The agar well diffusion method was employed to evaluate this activity, revealing that certain derivatives exhibited superior efficacy compared to standard antimicrobial agents . This suggests that modifications in the structure can lead to enhanced biological activity.

Antitumor Properties

Compounds within the pyrazolo[3,4-d]pyrimidine family have also been investigated for their anticancer properties. Research indicates that these compounds can inhibit specific enzymes involved in cancer progression. The structural diversity offered by modifications at various positions on the pyrazole ring allows for the development of targeted therapies aimed at specific cancer types. For example, studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityCompounds synthesized showed significant inhibition against Staphylococcus aureus and Candida albicans.
Study 2Antitumor ActivityDerivatives demonstrated cytotoxic effects on breast cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study 3Enzyme InhibitionCertain compounds were identified as potent inhibitors of kinases involved in cell cycle regulation, leading to reduced tumor growth in vitro.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one stands out due to its unique substitution pattern, which enhances its binding affinity to specific molecular targets. The presence of the prop-2-enyl group contributes to its selectivity and potency as a kinase inhibitor, making it a valuable compound for further research and development .

Biological Activity

1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Chemical Formula C14H14N4O\text{Chemical Formula C}_{14}\text{H}_{14}\text{N}_4\text{O}

Key Features:

  • Contains a pyrazolo[3,4-d]pyrimidine core.
  • Substituted with a 2-methylphenyl group and a prop-2-en-1-yl group.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains.
  • Anticancer Properties: Preliminary investigations suggest potential in inhibiting cancer cell proliferation.
  • Kinase Inhibition: The compound has been evaluated for its ability to inhibit specific kinases involved in cellular signaling pathways.

The biological activity of 1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is primarily attributed to its interaction with specific molecular targets:

  • Kinase Inhibition: It may inhibit kinases by binding to their active sites, thereby disrupting signaling pathways crucial for cell growth and division.
  • Antibacterial Mechanism: The compound has shown to disrupt bacterial cell wall synthesis and interfere with protein synthesis in pathogenic bacteria .

Research Findings

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.25 to 0.50 µg/mL
AnticancerInhibits proliferation of cancer cell lines; specific IC50 values need further investigation
Kinase InhibitionPotential inhibitor of various kinases; ongoing studies to elucidate selectivity and mechanism

Case Studies

  • Antimicrobial Efficacy:
    A study assessed the antimicrobial activity of several pyrazolo derivatives, including the compound . It was found that it exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like amikacin .
  • Anticancer Potential:
    In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines. For instance, it showed promising results in reducing the viability of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways.

Q & A

Q. What are optimized synthetic routes for 1-(2-methylphenyl)-5-(prop-2-en-1-yl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, and how can reaction yields be improved?

Methodological Answer:

  • Catalyst Selection : Use ZnCl₂ in n-heptane-toluene (1:1) under reflux to promote cyclocondensation of aldehydes, ketones, and urea derivatives, as demonstrated in dihydropyrimidinone syntheses .
  • Solvent Systems : Polar aprotic solvents (e.g., glacial acetic acid) enhance reaction efficiency for pyrazolo-pyrimidine scaffolds .
  • Yield Optimization : Post-reaction treatment with aqueous HCl (1M) at 50°C improves crystallization and purity, increasing yields to ~50–55% .
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted intermediates .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Storage Conditions : Store in airtight containers at –20°C, protected from light and moisture, based on safety protocols for structurally related pyrazolo-pyrimidines .
  • Safety Precautions : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; consult SDS for emergency procedures (e.g., eye rinsing with water for 15 minutes) .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) for initial separation .
  • Recrystallization : Ethanol-water systems (2:1) yield high-purity crystals, as validated for pyrimidinones .
  • Acid Treatment : Post-synthesis HCl washes (1M) remove basic impurities, critical for achieving >95% purity .

Advanced Research Questions

Q. How can structural contradictions (e.g., bond length anomalies or planarity deviations) in crystallographic data be resolved?

Methodological Answer:

  • X-ray Crystallography : Refine structures using programs like SHELX or OLEX2 to account for partial double-bond character in the pyrimidine ring (e.g., C–N bonds: 1.32–1.41 Å vs. expected 1.48 Å) .
  • Conformational Analysis : Compare dihedral angles between aromatic rings (e.g., 34.87°–69.57° deviations) to identify non-planar distortions caused by intermolecular hydrogen bonding .
  • Validation : Cross-check with FTIR (C=O at 1653 cm⁻¹) and ¹H NMR (NH signals at 7.26 ppm) .

Q. What computational strategies predict the drug-likeness and bioavailability of this compound?

Methodological Answer:

  • In Silico Tools : Use SwissADME or QikProp to calculate Lipinski parameters (e.g., molecular weight <500, logP <5) .
  • Bioavailability Prediction : Molecular dynamics simulations (e.g., Desmond) assess membrane permeability and P-glycoprotein interactions .
  • Docking Studies : AutoDock Vina screens against therapeutic targets (e.g., phosphodiesterases) using crystal structures from the PDB .

Q. How can researchers address low yields or inconsistent biological activity data in preclinical assays?

Methodological Answer:

  • Purity Verification : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity; impurities >2% may skew bioactivity .
  • Solubility Optimization : Test DMSO/PBS mixtures (≤0.1% DMSO) to avoid cytotoxicity artifacts .
  • Dose-Response Curves : Perform triplicate assays with positive controls (e.g., sildenafil for PDE5 inhibition) to validate potency thresholds .

Q. What spectroscopic techniques confirm the regioselectivity of substituents in the pyrazolo-pyrimidine core?

Methodological Answer:

  • ¹³C NMR : Assign signals for C-5 (allyl group) at δ 110–120 ppm and C-1 (2-methylphenyl) at δ 140–150 ppm .
  • NOESY : Detect spatial proximity between the prop-2-en-1-yl group and pyrimidine protons to confirm substitution patterns .
  • High-Resolution MS : Match exact mass (e.g., m/z 294.1345 for [M+H]⁺) to theoretical values .

Data Contradiction Analysis

Q. How should discrepancies between computational predictions and experimental bioactivity results be addressed?

Methodological Answer:

  • Metabolic Stability : Test liver microsome assays (human/rat) to identify rapid degradation pathways not modeled in silico .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to detect unintended interactions .
  • Crystallographic Reassessment : Re-examine X-ray data for conformational flexibility affecting binding pocket interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.